

Solubility Profile & Process Development Guide: N-[2-(phenylethynyl)phenyl]acetamide

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Compound of Interest

Compound Name: Acetamide, N-[2-(phenylethynyl)phenyl]-
CAS No.: 26385-33-1
Cat. No.: B8762981

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Executive Summary

N-[2-(phenylethynyl)phenyl]acetamide (CAS: 10467-64-8), often referred to as 2-acetamidotolane, is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly indoles via metal-catalyzed cyclization (e.g., Larock synthesis). Its solubility profile is governed by the interplay between the rigid, lipophilic phenylethynyl moiety and the hydrogen-bonding acetamide group.

This technical guide provides a comprehensive solubility analysis, experimental determination protocols, and solvent selection strategies for synthesis, purification, and formulation.^[1] It is designed to move beyond static data points, offering a dynamic framework for process optimization.

Physicochemical Characterization & Theoretical Profile

Understanding the molecular architecture is the first step in predicting solvent interaction.

- **Lipophilic Domain:** The diphenylacetylene (tolane) core is highly planar and rigid, driving strong

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stacking interactions in the crystal lattice. This significantly reduces solubility in non-polar aliphatic solvents like hexane.

- Polar Domain: The acetamide (-NHCOCH

) group introduces a dipole and hydrogen-bond donor/acceptor sites. This enhances solubility in polar aprotic solvents and alcohols compared to the parent toluene.

Predicted Solvent Compatibility Matrix

Based on functional group contribution methods (Hansen Solubility Parameters) and empirical data for structural analogs (Acetanilide, Diphenylacetylene).

Solvent Class	Representative Solvents	Interaction Mechanism	Predicted Solubility (25°C)	Application Utility
Chlorinated	Dichloromethane (DCM), Chloroform	Dipole-dipole, Dispersion	High (>100 mg/mL)	Extraction, Transfer
Polar Aprotic	DMSO, DMF, DMAc	H-bond accepting, Dipole	Very High (>200 mg/mL)	Reaction Medium (Sonogashira)
Esters/Ketones	Ethyl Acetate, Acetone	Dipole-dipole, H-bond accepting	Moderate-High	Crystallization, Chromatography
Alcohols	Methanol, Ethanol, IPA	H-bond donor/acceptor	Moderate (Temp. dependent)	Ideal Recrystallization
Aromatics	Toluene, Benzene	- interaction	Moderate	Reaction Co-solvent
Aliphatics	Hexane, Heptane	Dispersion only	Low (<1 mg/mL)	Anti-solvent, Washing
Aqueous	Water, Buffers	Hydrophobic effect	Negligible	Impurity Removal

Experimental Protocol: Gravimetric Solubility Determination

For critical process definitions (e.g., GMP crystallization), theoretical values are insufficient. The following protocol is the industry standard for generating precise solubility curves.

The "Shake-Flask" Method (Standardized)

Objective: Determine the saturation mole fraction (

) at a specific temperature (

).

Reagents: High-purity N-[2-(phenylethynyl)phenyl]acetamide (>98%), HPLC-grade solvents.

Workflow Diagram:



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Figure 1: Standardized Gravimetric Solubility Determination Workflow.

Critical Technical Nuances

- **Thermal Hysteresis:** Always approach equilibrium from supersaturation (heating then cooling) if possible, or ensure long equilibration times (48h+) if approaching from undersaturation to break the crystal lattice energy.
- **Filter Adsorption:** The acetamide group can adsorb to nylon filters. Use PTFE or PVDF membranes.
- **Sampling Temperature:** The syringe and filter must be at the same temperature as the solution to prevent immediate precipitation during filtration.

Application: Solvent Selection for Synthesis & Purification

Reaction Media (Sonogashira Coupling)

The synthesis of this compound typically involves the Sonogashira coupling of 2-iodoacetanilide and phenylacetylene.

- **Recommended Solvent:** THF/Triethylamine or DMF.
- **Why:** These solvents solubilize the palladium catalyst and the polar acetanilide starting material while managing the hydrohalic acid byproduct (via the amine base).

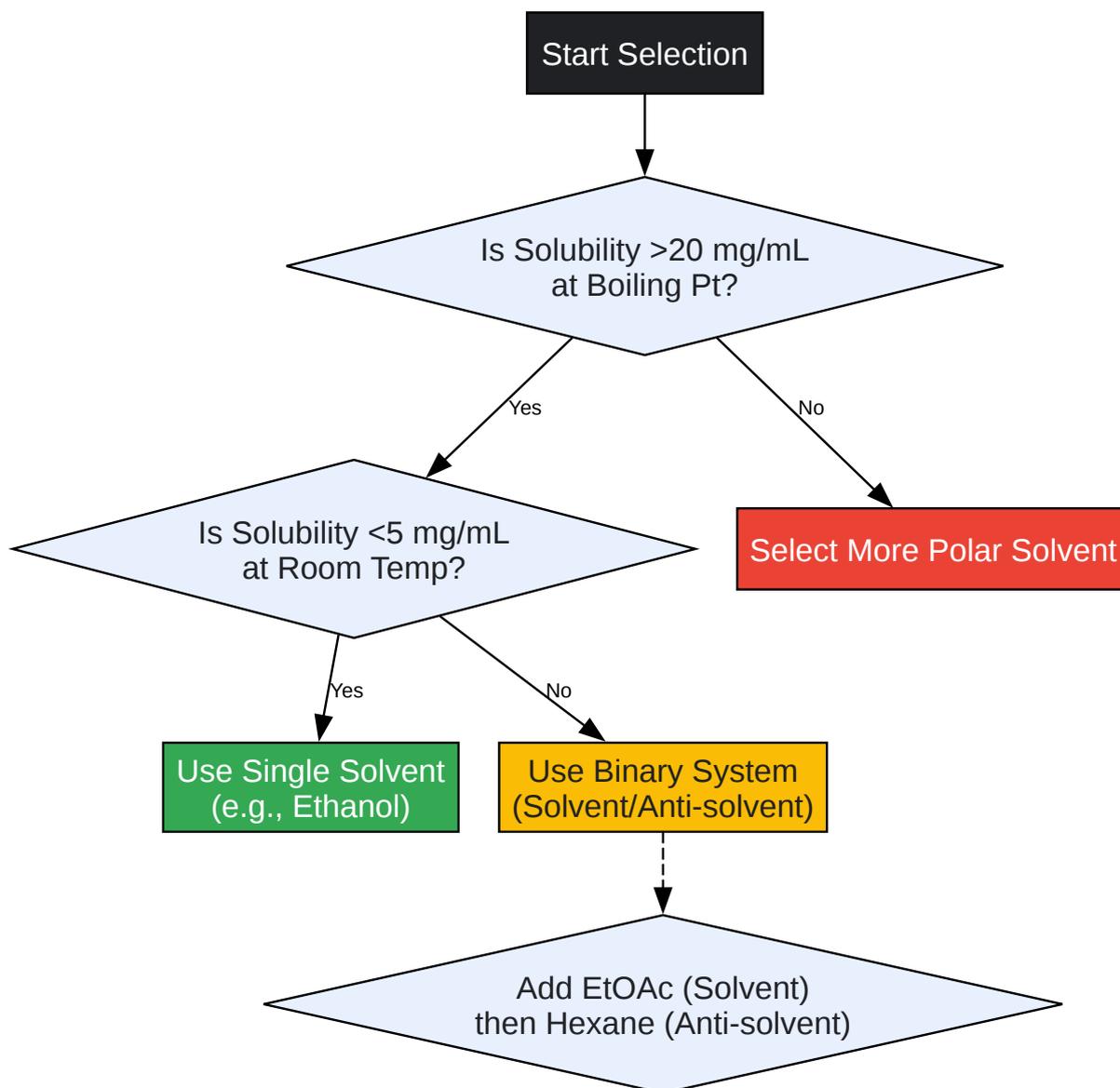
Purification Strategy: Recrystallization

Recrystallization is the most efficient purification method for this intermediate, leveraging the steep solubility curve in alcohols.

Protocol:

- Solvent System: Ethanol (95% or absolute) or Ethyl Acetate/Hexane (1:3).
- Dissolution: Dissolve crude solid in boiling Ethanol. The solubility is expected to increase by an order of magnitude compared to RT.
- Hot Filtration: Filter while boiling to remove palladium black (catalyst residue).
- Crystallization: Cool slowly to Room Temperature, then to 4°C. The rigid tolane structure facilitates good crystal packing, expelling impurities.
- Wash: Wash crystals with cold Hexane (in which the product is insoluble) to remove surface mother liquor.

Recrystallization Decision Tree



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Figure 2: Logic flow for selecting the optimal recrystallization system.

Thermodynamic Modeling (Apelblat Equation)

For researchers needing to extrapolate solubility to other temperatures, the Modified Apelblat Equation is the standard model for N-arylamides:

- x: Mole fraction solubility

- T: Absolute temperature (K)
- A, B, C: Empirical constants derived from the experimental data (Section 3).

Note: For N-[2-(phenylethynyl)phenyl]acetamide, the enthalpy of solution () is positive (endothermic), confirming that solubility increases with temperature.

References

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